

Velnacrine Maleate: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: Velnacrine Maleate

Cat. No.: B013490

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Introduction

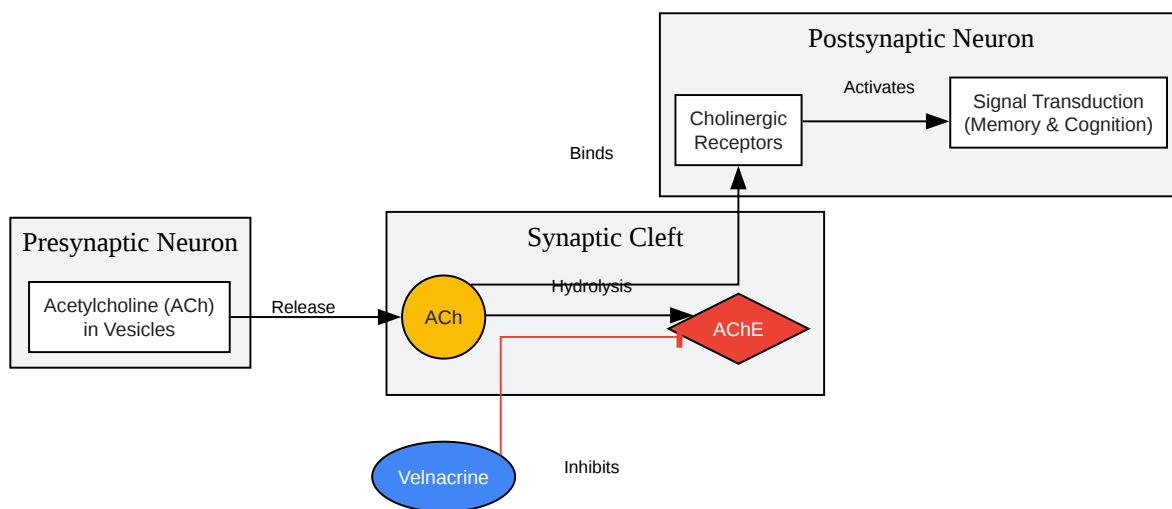
Velnacrine maleate is an orally active, reversible acetylcholinesterase (AChE) inhibitor that was investigated for the symptomatic treatment of Alzheimer's disease. As a hydroxylated derivative of tacrine, its primary mechanism of action is to increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission in the brain, which is known to be deficient in Alzheimer's patients[1]. Although its clinical development was halted due to safety concerns, particularly hepatotoxicity, the preclinical data and experimental frameworks used to evaluate velnacrine provide a valuable reference for the in vivo assessment of similar cholinomimetic compounds.

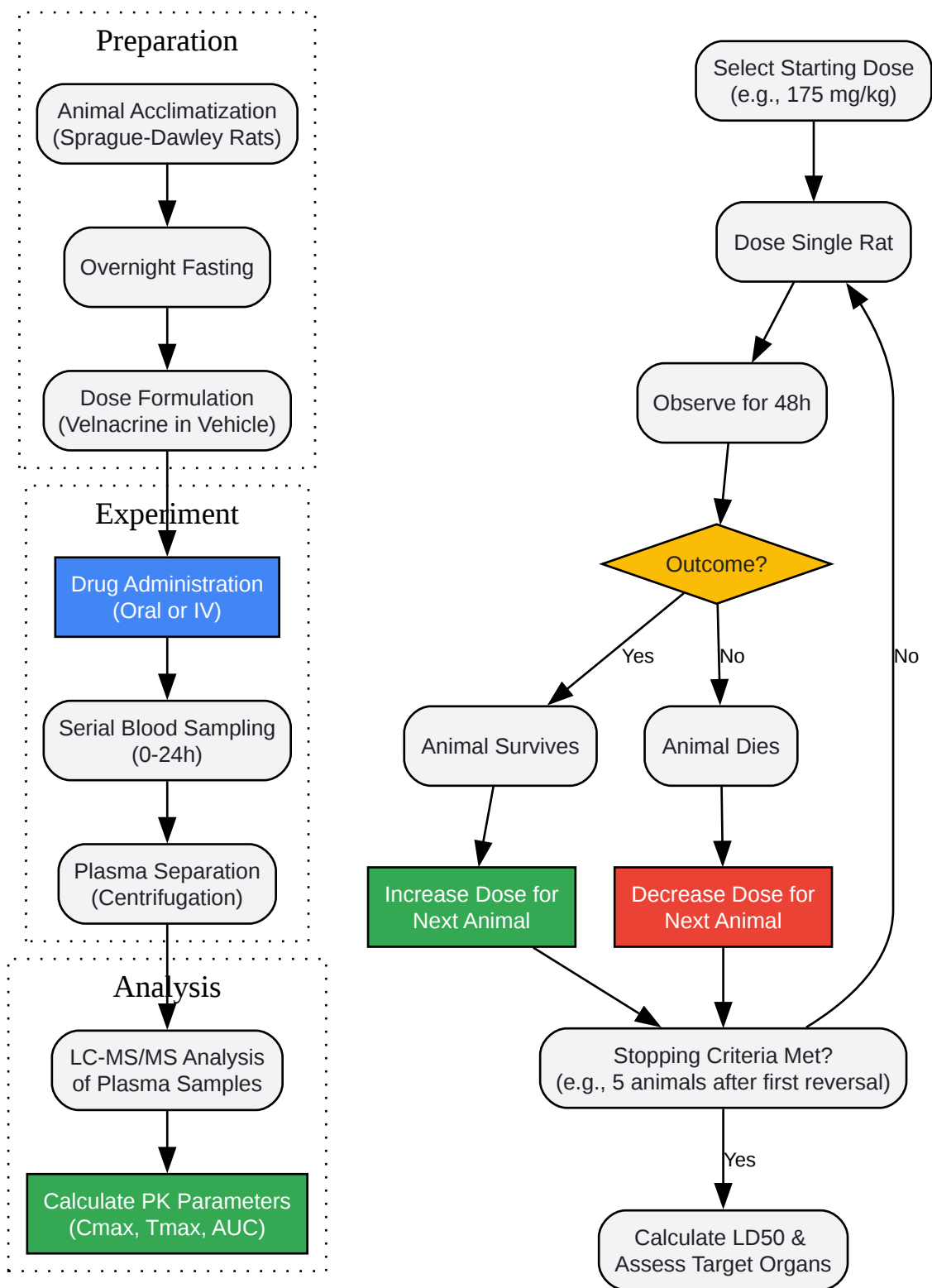
This document provides detailed application notes and protocols for key in vivo experiments involving **velnacrine maleate**, including pharmacokinetics, efficacy in a relevant disease model, and toxicology.

Mechanism of Action: Cholinergic Pathway Enhancement

Velnacrine enhances cholinergic signaling by inhibiting the acetylcholinesterase (AChE) enzyme. This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate in the synaptic cleft. By blocking AChE, velnacrine

increases the half-life and concentration of ACh, leading to prolonged activation of postsynaptic cholinergic receptors (both muscarinic and nicotinic), which is critical for learning and memory processes.





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References

- 1. Disposition of [14C]velnacrine maleate in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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